3-Chloro-4'-(ethylthio)benzophenone
Overview
Description
3-Chloro-4’-(ethylthio)benzophenone is an organic compound with the molecular formula C15H13ClOS and a molecular weight of 276.79 g/mol . It is a benzophenone derivative, characterized by the presence of a chlorine atom at the 3-position and an ethylthio group at the 4’-position of the benzophenone core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-(ethylthio)benzophenone typically involves the Friedel-Crafts acylation reaction. The final step involves the acylation of the substituted benzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of 3-Chloro-4’-(ethylthio)benzophenone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4’-(ethylthio)benzophenone undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzhydrol derivatives.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4’-(ethylthio)benzophenone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4’-(ethylthio)benzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its structural features allow it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-4’-methylbenzophenone
- 4-Chloro-4’-methoxybenzophenone
- 4-Chloro-4’-nitrobenzophenone
Comparison
Compared to its analogs, 3-Chloro-4’-(ethylthio)benzophenone is unique due to the presence of the ethylthio group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for specific applications where other benzophenone derivatives may not be as effective .
Properties
IUPAC Name |
(3-chlorophenyl)-(4-ethylsulfanylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClOS/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXECCTFHEDCJGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373930 | |
Record name | 3-Chloro-4'-(ethylthio)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844884-99-7 | |
Record name | 3-Chloro-4'-(ethylthio)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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